11-beta-Hydroxypregnanedione
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Overview
Description
11-beta-Hydroxypregnanedione is a naturally occurring steroid and a derivative of progesterone. It is known for its role in the biosynthesis of adrenal corticosteroids and is involved in various physiological processes. This compound is significant in the field of endocrinology due to its involvement in the regulation of glucocorticoid and mineralocorticoid activities.
Preparation Methods
The synthesis of 11-beta-Hydroxypregnanedione typically involves the hydroxylation of pregnanedione derivatives. One common method includes the fermentation of 11-desoxysteroids with fungal cultures of the genus Curvularia . Another method uses prednisone acetate as a raw material, employing specific catalysts and reaction conditions to achieve the desired hydroxylation .
Chemical Reactions Analysis
11-beta-Hydroxypregnanedione undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-beta-Hydroxypregnanedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in the regulation of glucocorticoid and mineralocorticoid activities.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to adrenal insufficiency and other endocrine disorders.
Industry: The compound is used in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 11-beta-Hydroxypregnanedione involves its interaction with the 11-beta-hydroxysteroid dehydrogenase enzyme system. This enzyme system regulates the conversion of inactive cortisone to active cortisol and vice versa. The compound acts as a substrate for the enzyme, influencing the levels of active glucocorticoids in the body. This regulation is crucial for maintaining homeostasis and responding to stress .
Comparison with Similar Compounds
11-beta-Hydroxypregnanedione can be compared with other similar compounds such as:
11-beta-Hydroxyprogesterone: Both compounds are hydroxylated derivatives of progesterone, but they differ in their specific hydroxylation patterns and physiological roles.
21-Deoxycorticosterone: This compound is another derivative of progesterone and shares some similarities in its biosynthetic pathway with this compound.
The uniqueness of this compound lies in its specific role in the regulation of glucocorticoid and mineralocorticoid activities, making it a valuable compound in endocrinological research and therapeutic applications.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15+,16-,17+,18+,19-,20+,21-/m1/s1 |
InChI Key |
XHCCPSKYYJBSAA-VNTVFECISA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
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